2,2-diphenyl-N,N-dipropylacetamide
Description
2,2-Diphenyl-N,N-dipropylacetamide is a synthetic acetamide derivative characterized by two phenyl groups at the α-carbon and two propyl chains attached to the nitrogen atom. Its molecular formula is C₁₉H₂₃NO, with a molecular weight of 281.39 g/mol. This compound has garnered attention as a ligand for the 18-kDa Translocator Protein (TSPO), a mitochondrial membrane protein overexpressed in cancers, neuroinflammatory diseases, and neurodegenerative disorders . TSPO ligands are explored for diagnostic imaging (e.g., PET tracers) and targeted drug delivery due to their mitochondrial specificity .
Properties
IUPAC Name |
2,2-diphenyl-N,N-dipropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-3-15-21(16-4-2)20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYWTXUTIZXNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-N,N-dipropylacetamide typically involves the reaction of diphenylacetic acid with dipropylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond. The reaction mixture is heated under reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenyl-N,N-dipropylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding oxo-compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed to reduce the compound, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases to replace the acyl group with other functional groups.
Major Products Formed:
Oxidation Products: Oxidation of this compound can yield diphenylacetic acid derivatives.
Reduction Products: Reduction of the compound can produce diphenylpropylamine.
Substitution Products: Substitution reactions can lead to the formation of various substituted acetamides.
Scientific Research Applications
2,2-Diphenyl-N,N-dipropylacetamide has several applications in scientific research, including:
Chemistry: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-diphenyl-N,N-dipropylacetamide exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system under investigation.
Comparison with Similar Compounds
Structural Analogs in TSPO Targeting
Imidazo[1,2-a]pyridine-Based Derivatives
These compounds share the N,N-dipropylacetamide backbone but incorporate imidazo[1,2-a]pyridine moieties to enhance TSPO binding.
Key Findings :
- Substituent Impact : Bulky groups (e.g., dichloro-imidazo[1,2-a]pyridine in [18F]BS224) enhance TSPO binding affinity and reduce sensitivity to rs6971 polymorphism, a common limitation in earlier ligands .
- Cytotoxicity : CB256 exhibits 75-fold higher cytotoxicity than its analog CB86 due to the di-(2-picolyl)amine chelator, highlighting the trade-off between functionality and safety .
B. Valpromide (Depamide®)
Valpromide (N-dipropylacetamide) is a simpler analog lacking phenyl groups. It is an antiepileptic drug metabolized to valproic acid. Unlike this compound, it shows diurnal fluctuations in plasma levels, indicating metabolic instability .
Non-TSPO Acetamide Derivatives
A. 2-Chloro-N,N-dipropylacetamide
- Structure : α-chloro substitution instead of diphenyl.
- Properties : Lower molecular weight (178.69 g/mol) and higher reactivity due to the electron-withdrawing Cl group.
- Use : Intermediate in agrochemical synthesis (e.g., herbicides) .
B. 2,2'-(1,3-Phenylene)bis(N,N-dipropylacetamide)
- Structure : Two acetamide units linked via a 1,3-phenylene core.
- NMR data (δ 7.28–7.11 ppm for aromatic protons) confirm structural symmetry .
Functional Group Comparisons
Key Insights :
- Lipophilicity : Diphenyl groups in the target compound enhance membrane permeability, critical for mitochondrial targeting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
